1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone
Overview
Description
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenylacetyl chloride with 1H-1,2,3-triazole in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives
Reduction: 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanol
Substitution: Various triazole derivatives
Scientific Research Applications
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are crucial for the survival of the microorganism.
Comparison with Similar Compounds
1,2,4-Triazole
1,3,4-Thiadiazole
1,2,3-Benzotriazole
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Properties
IUPAC Name |
1-phenyl-2-(triazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(8-13-7-6-11-12-13)9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAVLXRFVPFISM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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